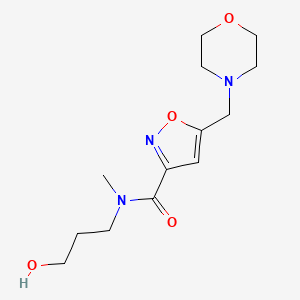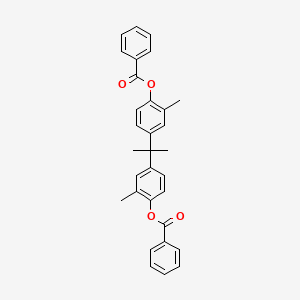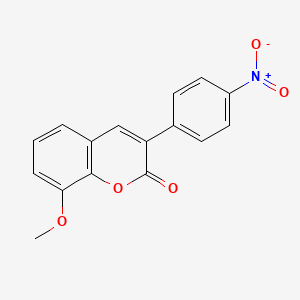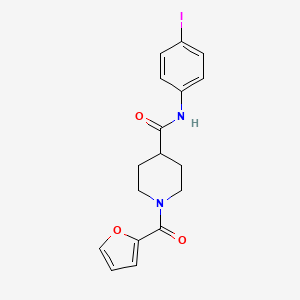
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, also known as A-438079, is a potent and selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that are found on various cells, including immune cells, and are involved in a variety of physiological processes. The development of A-438079 has led to significant advances in our understanding of the role of P2X7 receptors in health and disease.
Mecanismo De Acción
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide acts as a competitive antagonist of P2X7 receptors, binding to the receptor and preventing the binding of ATP. This results in the inhibition of downstream signaling pathways, including the release of pro-inflammatory cytokines and the activation of inflammasomes.
Biochemical and Physiological Effects:
The inhibition of P2X7 receptors by N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, studies have demonstrated that N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells. Additionally, N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been shown to reduce the activation of inflammasomes, which are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors and investigate their role in various biological processes. However, one limitation of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide is its potency, which can make it difficult to use at low concentrations. Additionally, the use of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide may not fully replicate the effects of genetic knockout of P2X7 receptors, which can limit the interpretation of results.
Direcciones Futuras
There are several future directions for research involving N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide and P2X7 receptors. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could be used to further investigate the role of these receptors in health and disease. Additionally, studies are needed to investigate the potential therapeutic applications of P2X7 receptor antagonists, particularly in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide on P2X7 receptors and the downstream signaling pathways involved.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide involves several steps, including the reaction of 3-hydroxypropylamine with 5-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid, followed by the addition of methyl iodide. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been widely used in scientific research to investigate the role of P2X7 receptors in various biological processes. For example, studies have shown that P2X7 receptors play a critical role in the regulation of immune responses, including the activation of T cells and the release of cytokines. N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been used to demonstrate the involvement of P2X7 receptors in these processes, providing valuable insights into the mechanisms underlying immune function.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-15(3-2-6-17)13(18)12-9-11(20-14-12)10-16-4-7-19-8-5-16/h9,17H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMUBZKRIDSMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=NOC(=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
